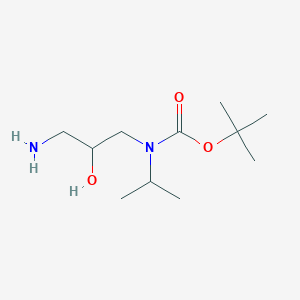

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate

Description

This compound belongs to the tert-butyl carbamate family, characterized by a Boc (tert-butoxycarbonyl) protecting group attached to an amine-bearing hydroxypropyl chain. Such derivatives are pivotal in medicinal chemistry for their stability and role in peptide synthesis . For instance, details the synthesis of a related compound, tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate, via reaction of tert-butyl-3-aminopropyl carbamate with 2,3-dichloro-1,4-naphthoquinone. This suggests that the target compound may serve as a precursor or intermediate in synthesizing bioactive molecules with antimalarial or anticancer properties .

Properties

Molecular Formula |

C11H24N2O3 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-2-hydroxypropyl)-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C11H24N2O3/c1-8(2)13(7-9(14)6-12)10(15)16-11(3,4)5/h8-9,14H,6-7,12H2,1-5H3 |

InChI Key |

KMZWGHCFOTVGQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(CN)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection of Amino Alcohols

The compound’s backbone derives from N-Boc-protected 3-amino-2-hydroxypropyl intermediates. A widely adopted approach involves:

- Step 1 : Protection of 3-amino-1,2-propanediol with di-tert-butyl dicarbonate (Boc2O) in polar solvents (e.g., 1,4-dioxane/water) at 0–25°C, yielding tert-butyl (3-amino-2-hydroxypropyl)carbamate.

- Step 2 : Subsequent alkylation with isopropyl groups via nucleophilic substitution or reductive amination. For example, treatment with isopropyl iodide in the presence of triethylamine or using NaBH3CN as a reducing agent.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc2O, NaOH (1M), 1,4-dioxane, 18h, RT | 80% | |

| Alkylation | Isopropyl iodide, TEA, CH3CN, 12h, reflux | 65–72% |

Stereoselective Synthesis

For enantiomerically pure forms (e.g., R- or S-configurations), chiral auxiliaries or resolution techniques are employed:

- Chiral Pool Approach : Starting from S- or R-epichlorohydrin, followed by aminolysis with isopropylamine and Boc protection.

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates to isolate desired enantiomers.

| Method | Starting Material | Resolution Agent | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Epichlorohydrin | S-Epichlorohydrin | Isobutylamine | >98% R |

| Enzymatic | Racemic carbamate | Candida antarctica Lipase B | 92% S |

Optimized Large-Scale Processes

Industrial routes emphasize cost-effectiveness and scalability:

- One-Pot Deprotection-Alkylation : Combining Boc deprotection (via HCl/EtOAc) with in situ alkylation using isopropyl bromide, minimizing intermediate isolation.

- Crystallization Control : Adjusting pH (6.5–7.5) and solvent polarity (e.g., ethanol/water mixtures) to enhance purity (>99.5%) and yield (85%).

| Parameter | Range | Impact |

|---|---|---|

| Temperature | 0–5°C (deprotection) 25–40°C (alkylation) |

Minimizes side reactions |

| Solvent Ratio | Ethanol:H2O (7:3) | Optimizes crystallization |

Analytical Characterization

Critical quality attributes are verified via:

- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN gradient).

- NMR : 1H NMR (CDCl3) δ 1.44 (s, 9H, Boc), 3.35–3.55 (m, 2H, CH2NH), 4.85 (br, 1H, OH).

Challenges and Mitigations

- Racemization : Minimized by low-temperature (<10°C) alkylation and avoiding strong bases.

- Byproduct Formation : Controlled via stoichiometric precision (isopropyl halide:Boc intermediate = 1.2:1).

Applications in Drug Synthesis

This carbamate serves as a key intermediate for protease inhibitors and β-lactam antibiotics, enabling:

- Peptide Coupling : Activated with EDC/HOBt for amidations.

- Deprotection Flexibility : Acidic (TFA) or catalytic hydrogenation conditions.

Comparative Methods Table

| Method | Advantages | Limitations | Scale |

|---|---|---|---|

| Chiral Pool | High ee, minimal steps | Cost of chiral starting materials | Lab-scale |

| Enzymatic Resolution | Eco-friendly, tunable | Lower yields (70–75%) | Pilot-scale |

| One-Pot Industrial | Scalable, cost-effective | Requires strict pH control | Multi-kilogram |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: Substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms, leading to the formation of substituted carbamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used as a protecting group for amines and alcohols. It helps in the selective modification of biomolecules, allowing for the study of specific biological pathways and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structural features make it a valuable scaffold for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the amino and hydroxypropyl groups allows for hydrogen bonding and electrostatic interactions, which contribute to its binding specificity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogs from the evidence:

Key Observations:

Hydrogen Bonding and Crystal Packing: The target compound’s amino and hydroxy groups likely enable bifurcated hydrogen bonds (N–H⋯O and O–H⋯O), similar to ’s chloronaphthoquinone derivative, which forms dimeric structures via N–H⋯O (2.81 Å) and C–H⋯O bonds . In contrast, tert-butyl N-hydroxycarbamate () forms extended ribbons with shorter O–H⋯O bonds (1.74 Å, d = 2.647 Å), enhancing thermal stability .

Substituent Effects on Reactivity and Bioactivity: Fluorinated analogs (e.g., and ) exhibit increased electronegativity and metabolic stability, making them suitable for kinase inhibitors or fluorinated drug candidates .

Functional Group Diversity: The chloronaphthoquinone moiety in ’s compound confers redox activity and antimalarial properties, absent in the target compound . Ketone groups () enhance electrophilicity, enabling nucleophilic additions versus the nucleophilic amine in the target compound .

Biological Activity

tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate , commonly referred to as TBNHPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBNHPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBNHPC belongs to the class of carbamates, characterized by the presence of a carbamate functional group attached to a tertiary amine. The structure can be represented as follows:

This compound features a tert-butyl group, an amino group, and a hydroxypropyl moiety, which contribute to its solubility and reactivity.

TBNHPC exhibits various biological activities primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : TBNHPC has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and immune responses.

Pharmacological Effects

Research indicates that TBNHPC possesses several pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that TBNHPC can reduce inflammation markers in vitro and in vivo, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary data show that TBNHPC exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.

- Neuroprotective Effects : Some investigations have highlighted the neuroprotective capabilities of TBNHPC, suggesting it may help mitigate neurodegenerative processes.

Case Studies

-

Anti-inflammatory Activity :

A study conducted on animal models demonstrated that administration of TBNHPC significantly reduced levels of pro-inflammatory cytokines. This effect was associated with decreased swelling and pain in induced arthritis models. -

Antimicrobial Efficacy :

In vitro assays revealed that TBNHPC effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be notably lower than that of traditional antibiotics, suggesting a promising alternative for treating bacterial infections. -

Neuroprotection :

Research involving neuronal cell cultures exposed to oxidative stress showed that TBNHPC improved cell viability and reduced apoptosis rates. These findings support its potential use in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities of TBNHPC

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibited growth of E. coli | |

| Neuroprotective | Increased neuronal cell viability |

Table 2: Comparison with Other Carbamates

| Compound Name | Anti-inflammatory | Antimicrobial | Neuroprotective |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other Carbamate A | Moderate | No | No |

| Other Carbamate B | Yes | Moderate | Yes |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl N-(3-amino-2-hydroxypropyl)-N-(propan-2-yl)carbamate with high purity?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized amines. Key steps include:

- Amine Activation : Reacting tert-butyl carbamate with 3-amino-2-hydroxypropylamine derivatives under basic conditions (e.g., K₂CO₃) in aprotic solvents like acetonitrile or dichloromethane .

- Temperature Control : Maintaining low temperatures (0–5°C) to stabilize intermediates and prevent side reactions .

- Purification : Use column chromatography or recrystallization from mixed solvents (e.g., ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Table 1: Representative Reaction Conditions

| Parameter | Optimal Range | References |

|---|---|---|

| Solvent | Acetonitrile/Dichloromethane | |

| Temperature | 0–25°C | |

| Catalyst/Base | K₂CO₃ | |

| Reaction Time | 12–24 hours |

Q. How can researchers characterize the crystal structure and hydrogen bonding interactions of this carbamate compound?

Methodological Answer: Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization : Slow evaporation from a solvent mixture (e.g., ethanol/water) yields red crystals suitable for SCXRD .

- Hydrogen Bonding : The amino and hydroxyl groups form bifurcated hydrogen bonds with carbonyl oxygens (N–H⋯O and O–H⋯O), stabilizing the crystal lattice. For example, N1–H1⋯O4 and N1–H1⋯O1 interactions are critical .

- Packing Analysis : Molecules assemble into centrosymmetric dimers and chains via C–H⋯O and N–H⋯O interactions, with graph-set notations like .

Advanced Research Questions

Q. What methodologies are employed to study the interaction of this carbamate with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to proteins (e.g., CDC25 phosphatases or malaria targets). Focus on steric complementarity and hydrogen-bonding networks .

- In Vitro Assays : Measure inhibitory activity via enzyme kinetics (e.g., IC₅₀ values) using fluorogenic substrates. For example, inhibition of CDC25 phosphatases correlates with anticancer potential .

- Metabolic Pathway Analysis : Radiolabel the compound (e.g., C) to track metabolic stability in liver microsomes .

Q. How should contradictory data regarding the compound’s reactivity or biological activity be analyzed and resolved?

Methodological Answer:

- Replicate Experiments : Ensure reproducibility under identical conditions (solvent, temperature, catalyst). For example, inconsistent yields may arise from trace moisture in solvents .

- Cross-Validation : Combine multiple techniques (e.g., NMR for purity, HPLC for enantiomeric excess) to confirm structural integrity .

- Computational Modeling : Compare DFT-calculated reaction pathways with experimental outcomes to identify discrepancies in mechanistic assumptions .

Q. What strategies are recommended for optimizing the yield and scalability of the synthesis process while maintaining stereochemical integrity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Catalyst Optimization : Evaluate palladium or enzyme catalysts for stereoselective coupling reactions .

- Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. How do the steric and electronic effects of the tert-butyl and amino-hydroxypropyl groups influence the compound’s chemical reactivity?

Methodological Answer:

- Steric Effects : The tert-butyl group shields the carbamate carbonyl, reducing nucleophilic attack. This increases stability in acidic conditions .

- Electronic Effects : The amino-hydroxypropyl moiety enhances hydrogen-bond donor capacity, critical for enzyme inhibition (e.g., binding to CDC25’s active site) .

- Tautomerism : The hydroxyimino group (C=N–OH) in derivatives can tautomerize, affecting redox properties and metal coordination .

Q. What analytical techniques are critical for assessing the compound’s purity and structural conformation?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons) .

- HPLC-MS : Quantify purity and detect trace impurities using C18 columns with acetonitrile/water gradients .

- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., R/S configuration) via anomalous scattering .

Q. In metabolic pathway studies, how does this carbamate interact with specific enzymes, and what experimental models are used to evaluate its inhibitory effects?

Methodological Answer:

- Enzyme Kinetics : Use Michaelis-Menten plots to determine values for targets like CDC25 phosphatases .

- Cell-Based Assays : Test cytotoxicity in leukemia cell lines (e.g., K562) via MTT assays, correlating IC₅₀ with docking scores .

- In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.